molecular formula C12H20N4 B15279001 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B15279001
M. Wt: 220.31 g/mol
InChI Key: RHMZLULGELLHPP-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a piperidine ring and a pyrazolopyrazine core

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazolopyrazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is unique due to its specific combination of a piperidine ring and a pyrazolopyrazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2-methyl-5-piperidin-3-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H20N4/c1-10-7-12-9-15(5-6-16(12)14-10)11-3-2-4-13-8-11/h7,11,13H,2-6,8-9H2,1H3

InChI Key

RHMZLULGELLHPP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCN(CC2=C1)C3CCCNC3

Origin of Product

United States

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